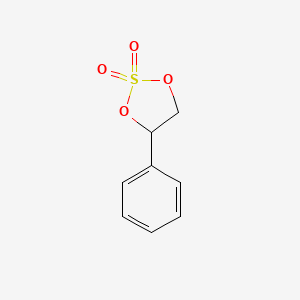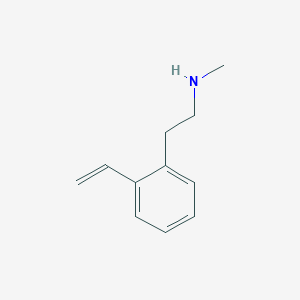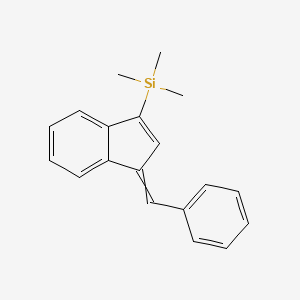
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate is an organic compound with a complex structure that includes a decyloxy group, multiple ethoxy groups, and a butanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a decyloxy-substituted benzene derivative as the starting material. The synthetic route may include:
Etherification: Introduction of the decyloxy group via a Williamson ether synthesis.
Esterification: Formation of the butanoate ester through a reaction with butanoic acid or its derivatives.
Ethoxylation: Addition of ethoxy groups using ethylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process would be optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
作用機序
The mechanism of action of 4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
類似化合物との比較
Similar Compounds
4-(Decyloxy)benzaldehyde: Shares the decyloxy group but differs in the aldehyde functionality.
4-(Decyloxy)benzoic acid: Contains a carboxylic acid group instead of the oxobutanoate moiety.
Uniqueness
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate is unique due to its combination of multiple ethoxy groups and the oxobutanoate structure, which imparts distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
89434-65-1 |
|---|---|
分子式 |
C22H41O8- |
分子量 |
433.6 g/mol |
IUPAC名 |
4-decoxy-2,2,3,3-tetraethoxy-4-oxobutanoate |
InChI |
InChI=1S/C22H42O8/c1-6-11-12-13-14-15-16-17-18-26-20(25)22(29-9-4,30-10-5)21(19(23)24,27-7-2)28-8-3/h6-18H2,1-5H3,(H,23,24)/p-1 |
InChIキー |
LQHQQOVSXCJVSF-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCOC(=O)C(C(C(=O)[O-])(OCC)OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)


![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)


![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)

![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)


